molecular formula C4H9Br B569212 1-Bromo-2-methylpropane-d7 CAS No. 344299-41-8

1-Bromo-2-methylpropane-d7

Cat. No.: B569212
CAS No.: 344299-41-8
M. Wt: 144.063
InChI Key: HLVFKOKELQSXIQ-UAVYNJCWSA-N
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Description

1-Bromo-2-methylpropane-d7, also known as deuterated isobutyl bromide, is a halogenated alkane. It is a derivative of 1-Bromo-2-methylpropane where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.

Scientific Research Applications

1-Bromo-2-methylpropane-d7 is widely used in scientific research due to its deuterium labeling. Its applications include:

    NMR Spectroscopy: The deuterium atoms provide distinct signals in NMR spectroscopy, making it useful for studying reaction mechanisms and molecular structures.

    Isotopic Tracing: It is used in isotopic tracing experiments to track the movement and transformation of molecules in chemical and biological systems.

    Pharmaceutical Research: It is used in the synthesis of deuterated drugs, which can have improved metabolic stability and reduced toxicity.

    Material Science: It is used in the study of polymerization processes and the development of new materials with unique properties.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-methylpropane-d7 is the carbon atom in organic compounds. This compound, being a halogenated alkane, is often used in various synthetic preparations .

Mode of Action

This compound, a tertiary halogenoalkane, reacts via an SN1 mechanism . In this mechanism, the reaction rate depends only on the alkyl halide concentration and is independent of the water concentration . This is because the rate-limiting step involves the ionization of the alkyl halide to form a carbocation, which is then attacked by a nucleophile .

Biochemical Pathways

As a halogenated alkane, it is known to participate in nucleophilic substitution reactions, which are fundamental to many biochemical processes .

Pharmacokinetics

As a small, non-polar molecule, it is likely to have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the formation of new organic compounds through nucleophilic substitution reactions . The exact molecular and cellular effects would depend on the specific reaction conditions and the other compounds involved.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the reaction rate of the SN1 mechanism can be affected by the solvent used. Polar protic solvents, which can stabilize the transition state and carbocation intermediate, tend to speed up the rate of SN1 reactions . Additionally, temperature can also influence the reaction rate and product distribution .

Safety and Hazards

1-Bromo-2-methylpropane is highly flammable and causes skin and eye irritation. It may also cause respiratory irritation. It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. It should be kept away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropane-d7 can be synthesized through the bromination of 2-methylpropane-d7. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from 2-methylpropane-d7, forming a 2-methylpropane-d7 radical. This radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials is crucial for maintaining the isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylpropane-d7 primarily undergoes substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group.

Common Reagents and Conditions:

    Substitution Reactions: In nucleophilic substitution reactions, this compound reacts with nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3) to form corresponding substituted products. These reactions typically occur under mild conditions.

    Elimination Reactions: In elimination reactions, this compound can undergo dehydrohalogenation in the presence of a strong base such as potassium tert-butoxide (KOtBu) to form alkenes like 2-methylpropene-d7.

Major Products Formed:

  • Substitution reactions yield products such as 2-methylpropanol-d7, 2-methylpropanenitrile-d7, or 2-methylpropylamine-d7.
  • Elimination reactions yield 2-methylpropene-d7.

Comparison with Similar Compounds

  • 1-Bromo-2-methylpropane
  • 2-Bromo-2-methylpropane
  • 1-Bromo-2,2-dimethylpropane

Comparison: 1-Bromo-2-methylpropane-d7 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and isotopic tracing studies. Compared to its non-deuterated counterpart, 1-Bromo-2-methylpropane, the deuterated version provides additional insights into reaction mechanisms and molecular dynamics. Other similar compounds, such as 2-Bromo-2-methylpropane and 1-Bromo-2,2-dimethylpropane, also undergo similar chemical reactions but lack the isotopic labeling that makes this compound valuable in research applications.

Properties

IUPAC Name

2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVFKOKELQSXIQ-UAVYNJCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CBr)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266816
Record name Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344299-41-8
Record name Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344299-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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